8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a chlorine atom at the 8th position and a phenyl group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by chlorination and subsequent cyclization to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to antiproliferative effects on cancer cells. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibitory properties.
Alprazolam: A triazolobenzodiazepine used as an anxiolytic agent.
Uniqueness
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom and phenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Biological Activity
8-Chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyridine structure. The presence of a chlorine atom at the 8th position and a phenyl group at the 7th position enhances its chemical reactivity and biological profile. Its molecular formula is C12H8ClN3 with a molecular weight of 229.665 g/mol .
Property | Value |
---|---|
Molecular Formula | C12H8ClN3 |
Molecular Weight | 229.665 g/mol |
CAS Number | 1255311-45-5 |
LogP | 3.04970 |
Synthesis
The synthesis of this compound typically involves cyclization reactions from suitable precursors. Common methods include:
- Cyclization of Phenylhydrazine Derivatives : This method utilizes phenylhydrazine as a precursor to form the triazole ring.
- Chlorination Reactions : Chlorination at the 8th position can be achieved using chlorinating agents during the synthesis process.
The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it has been shown to act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . This interaction could have implications for neuroprotection and cognitive enhancement.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate selective activity against pathogens such as Chlamydia, outperforming traditional antibiotics in certain assays .
Study on nAChR Modulation
A study investigated the effects of various derivatives on α7 nAChRs. The findings revealed that compounds structurally related to this compound exhibited varying degrees of modulation:
Compound | EC50 (µM) | Max Modulation (%) |
---|---|---|
This compound | 0.14 | 600 |
Other Derivative A | 0.38 | 1200 |
Other Derivative B | ND | 40 |
This data highlights the compound's potential as a therapeutic agent for conditions associated with cholinergic dysfunction .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were evaluated against Chlamydia. The results indicated that these compounds had superior efficacy compared to established treatments like spectinomycin:
Compound | Concentration (μg/mL) | Activity Comparison |
---|---|---|
8-Chloro Derivative | 128 | Comparable to penicillin |
Spectinomycin | 320 | Less effective |
These findings suggest that this class of compounds could serve as a foundation for developing new antimicrobial therapies .
Properties
Molecular Formula |
C12H8ClN3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
8-chloro-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-11-10(9-4-2-1-3-5-9)6-7-16-8-14-15-12(11)16/h1-8H |
InChI Key |
XBHVGPLEVZECEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NN=CN3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.